7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazoloquinolines, which are characterized by a fused ring system combining pyrazole and quinoline moieties. The presence of methoxy and methylphenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide . This reaction forms an intermediate chalcone, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups, resulting in different chemical properties.
7,8-dimethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The presence of both methoxy and methylphenyl groups in 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7,8-dimethoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-16-5-9-18(10-6-16)25-21-15-27-22-14-24(31-4)23(30-3)13-20(22)26(21)29(28-25)19-11-7-17(2)8-12-19/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXATZNWCGFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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